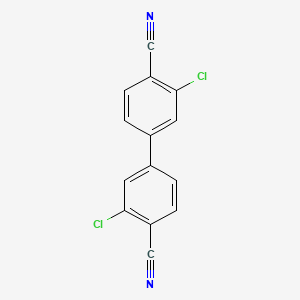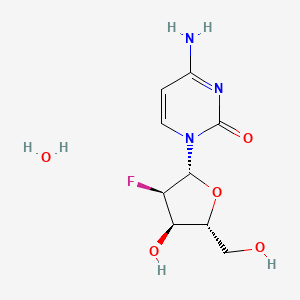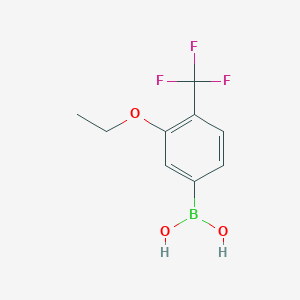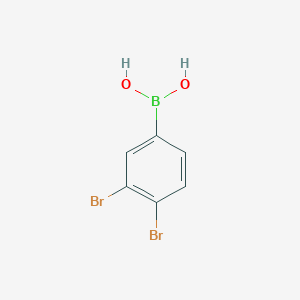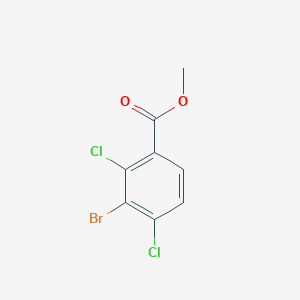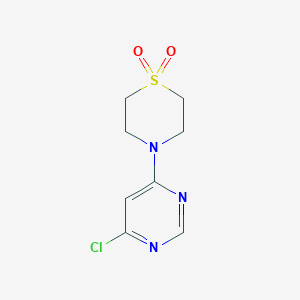
4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide typically involves the reaction of 6-chloropyrimidine with thiomorpholine 1,1-dioxide under specific conditions. The process can be summarized as follows:
Starting Materials: 6-chloropyrimidine and thiomorpholine 1,1-dioxide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 6-chloropyrimidine is added to a solution of thiomorpholine 1,1-dioxide in the chosen solvent, followed by the addition of the base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiomorpholine form.
Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor of checkpoint kinase 1 (Chk1), making it valuable in studying cell cycle regulation and DNA damage response.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit Chk1, which is involved in tumor cell survival and proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide involves the inhibition of checkpoint kinase 1 (Chk1). Chk1 is a key regulator of the cell cycle and DNA damage response. By inhibiting Chk1, the compound disrupts the cell cycle, leading to cell death, particularly in cancer cells that rely on Chk1 for survival.
Comparison with Similar Compounds
Similar Compounds
4-(6-Chloropyrimidin-4-yl)morpholine: Similar structure but lacks the thiomorpholine 1,1-dioxide moiety.
4,6-Disubstituted-2-(4-morpholinyl)pyrimidines: These compounds share the pyrimidine core but have different substituents.
Uniqueness
4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide is unique due to its specific inhibition of Chk1 and the presence of the thiomorpholine 1,1-dioxide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(6-chloropyrimidin-4-yl)-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2S/c9-7-5-8(11-6-10-7)12-1-3-15(13,14)4-2-12/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQJUKKGWXZPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B1427475.png)
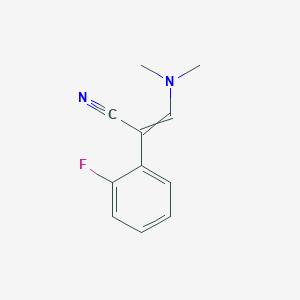
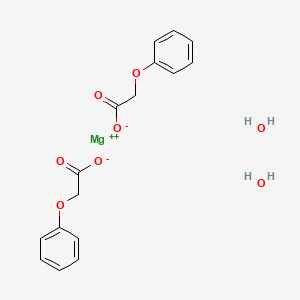
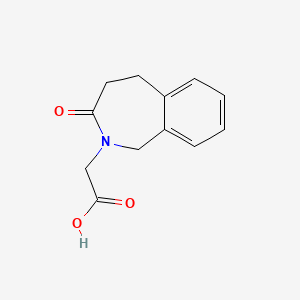
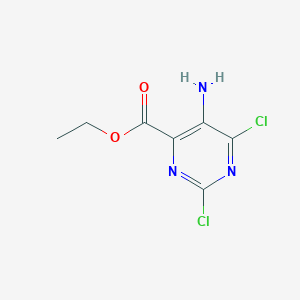
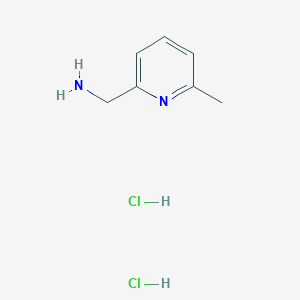
![3-Undecylthieno[3,2-b]thiophene](/img/structure/B1427487.png)


